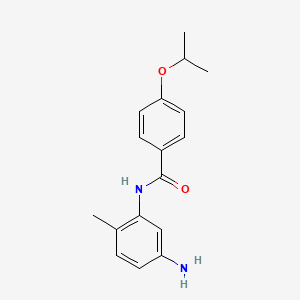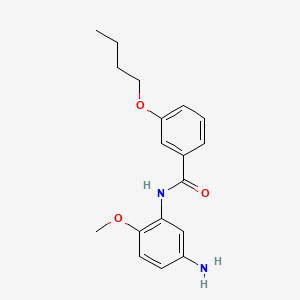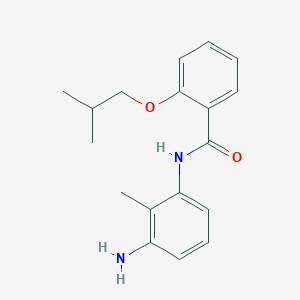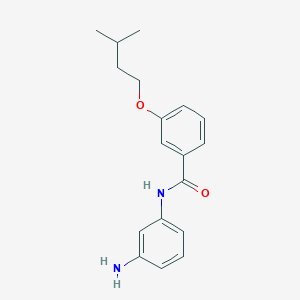![molecular formula C23H32N2O3 B1385061 N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide CAS No. 1020056-14-7](/img/structure/B1385061.png)
N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, also known as 5-AM2-DP, is a novel small molecule compound that has been studied extensively for its potential applications in scientific research. It was first synthesized in 2011 and has since been used in a variety of laboratory experiments, including in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Pharmacological Assessment
The compound N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, along with related acetamide derivatives, has been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Some derivatives exhibit activities comparable to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis for Dye Production
This compound is a crucial intermediate in the production of azo disperse dyes. Its green synthesis involves a novel palladium/carbon catalyst, highlighting its significance in the environmentally friendly production of dyes (Zhang Qun-feng, 2008).
Role in Drug Synthesis
In drug synthesis, particularly for CCKB antagonists, an efficient synthesis method involving this compound has been developed. It highlights its role in producing optically active forms of pharmacologically significant compounds (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).
Antiviral and Radical Regulatory Properties
Derivatives of this compound demonstrate antiviral properties and radical regulatory activity, which are pivotal in studying their potential for immunomodulatory activity (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-ditert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-22(2,3)15-8-10-19(17(12-15)23(4,5)6)28-14-21(26)25-18-13-16(24)9-11-20(18)27-7/h8-13H,14,24H2,1-7H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHISZDUDXEDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

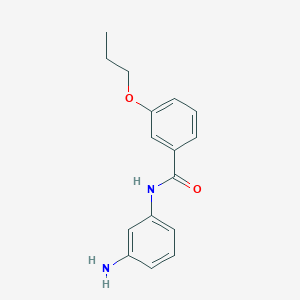

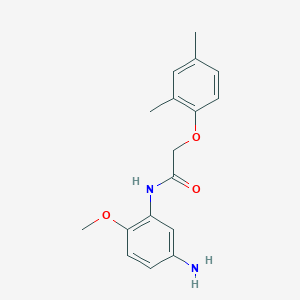


![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
